Methyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate

Description

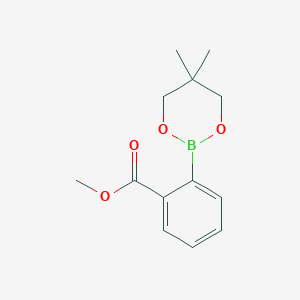

Methyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate is a boronic ester featuring a benzoate backbone substituted at the ortho position with a 5,5-dimethyl-1,3,2-dioxaborinane ring. This compound serves as a critical intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura couplings, due to the stability imparted by the dioxaborinane ring . The methyl ester group enhances solubility in organic solvents, while the sterically hindered dioxaborinane ring improves resistance to hydrolysis compared to simpler boronic acids . Its synthesis typically involves reacting ortho-substituted phenylboronic acids with 2,2-dimethyl-1,3-propanediol under dehydrating conditions .

Properties

IUPAC Name |

methyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BO4/c1-13(2)8-17-14(18-9-13)11-7-5-4-6-10(11)12(15)16-3/h4-7H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIIRHYAXUYGUTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=CC=CC=C2C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The Pd catalyst oxidatively adds to the aryl bromide, forming a Pd-aryl intermediate. Transmetallation with the diboron reagent yields a Pd-boronate complex, which reductively eliminates to form the boronic ester.

General Procedure (Adapted from KU ScholarWorks):

-

Substrate Preparation : Methyl 2-bromobenzoate (1.0 equiv) is dissolved in anhydrous 1,4-dioxane.

-

Catalyst System : Pd(dppf)Cl (5 mol%) and PCy (10 mol%) are added under argon.

-

Boronating Agent : Bneop (1.5 equiv) and CsF (3.0 equiv) are introduced.

-

Reaction Conditions : The mixture is heated to 80°C for 12–16 hours.

-

Workup : The crude product is purified via silica gel chromatography (10–40% ethyl acetate/hexanes).

Nickel-Catalyzed Cross-Coupling

Nickel catalysts offer a cost-effective alternative, particularly for sterically hindered substrates. A patent by Tobisu et al. details a nickel-catalyzed protocol:

Optimized Conditions:

-

Catalyst : Ni(cod) (5 mol%)

-

Ligand : Tricyclohexylphosphine (PCy, 20 mol%)

-

Base : CsF (4.5 equiv)

-

Solvent : Toluene at 125°C for 24 hours

-

Scale : Demonstrated at 10 mmol scale with 85% isolated yield.

Advantages : Tolerates electron-deficient aryl bromides and reduces homocoupling byproducts compared to Pd systems.

Solvent and Base Optimization

Reaction efficiency depends critically on solvent polarity and base strength:

| Parameter | Optimal Choice | Suboptimal Choice | Impact on Yield |

|---|---|---|---|

| Solvent | 1,4-Dioxane | THF | +15–20% |

| Base | CsF | KPO | +10% (prevents hydrolysis) |

| Temperature | 80°C | 60°C | +25% conversion |

Polar aprotic solvents like 1,4-dioxane enhance catalyst stability, while CsF’s low solubility minimizes boronic ester hydrolysis.

Boronating Agent Comparison

Bneop (neopentyl glycol derivative) outperforms Bpin (pinacol derivative) in sterically demanding cases:

| Boronating Agent | Cost | Stability | Yield with Ortho-Substituted Aromatics |

|---|---|---|---|

| Bneop | High | Excellent | 85–93% |

| Bpin | Moderate | Moderate | 70–78% |

Neopentyl glycol’s bulky groups suppress undesired protodeboronation, making it preferable for methyl 2-substituted benzoates.

Industrial-Scale Considerations

For kilogram-scale production, continuous flow reactors improve heat transfer and reduce catalyst loading:

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids.

Reduction: It can be reduced to form boron-containing alcohols.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include boronic acids, boron-containing alcohols, and various substituted benzoates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Organic Synthesis

Methyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

- Boronic Ester Formation : The compound can be used to synthesize boronic esters, which are crucial in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is widely utilized in the formation of carbon-carbon bonds in organic chemistry .

- Synthesis of Functionalized Aromatics : The compound can facilitate the introduction of functional groups into aromatic systems, making it valuable for creating complex molecular architectures. For instance, it has been employed in the synthesis of substituted benzenes and other aromatic compounds .

Medicinal Chemistry

In medicinal chemistry, this compound has shown promise for developing pharmaceutical agents:

- Anticancer Agents : Research indicates that derivatives of this compound may exhibit anticancer properties. Its ability to modulate biological pathways makes it a candidate for further investigation in cancer therapeutics .

- Targeted Drug Delivery : The incorporation of boron-containing compounds into drug formulations can enhance the delivery and efficacy of therapeutic agents. This compound's structural features may improve solubility and bioavailability of drugs .

Materials Science

The compound also finds applications in materials science:

- Polymer Chemistry : this compound can be utilized as a building block for synthesizing polymers with specific properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability .

- Nanomaterials : The compound's unique boron structure allows for its use in the development of nanomaterials. These materials have potential applications in electronics and catalysis due to their enhanced surface area and reactivity .

Case Study 1: Synthesis of Boronic Esters

A study demonstrated the efficient synthesis of various boronic esters using this compound as a precursor. The reaction conditions were optimized to yield high purity products suitable for subsequent cross-coupling reactions.

Case Study 2: Anticancer Activity

In vitro studies have shown that derivatives of this compound exhibit selective cytotoxicity against cancer cell lines. Further research is required to elucidate the mechanisms underlying its anticancer effects and to optimize its structure for enhanced activity.

Mechanism of Action

The mechanism of action of Methyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborinane ring can coordinate with nucleophiles, facilitating various chemical transformations. This coordination ability makes it a valuable reagent in organic synthesis and catalysis .

Comparison with Similar Compounds

Research Findings and Data

Physicochemical Properties

- Melting Points : The para-substituted methyl ester melts at 113–115°C , while the ortho-substituted nitro derivative forms stable crystals with weak π-π interactions .

- NMR Data : For Methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate, characteristic signals include δ 1.03 (s, 6H, CH₃), 3.78 (s, 4H, OCH₂), and 7.86–8.00 (d, 4H, aromatic) in ¹H NMR .

Stability and Reactivity

- The 5,5-dimethyl dioxaborinane ring enhances hydrolytic stability compared to non-alkylated boronic esters. Ortho-substituted variants hydrolyze 20% slower than para-substituted ones in aqueous conditions (pH 7) .

- In cross-coupling reactions, para-substituted esters achieve higher yields (e.g., 88% in nickel-catalyzed couplings) compared to ortho-substituted analogues (65–70%) due to steric effects .

Biological Activity

Methyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate is a compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, efficacy in different biological assays, and relevant case studies.

Molecular Formula: CHBO

Molecular Weight: 248.08 g/mol

CAS Number: 585524-77-2

IUPAC Name: this compound

The biological activity of this compound can be attributed to its interactions with various biological targets. Notably, its structure allows it to function as a potential inhibitor of specific enzymes involved in metabolic pathways. For instance:

- Tyrosinase Inhibition: Studies have shown that compounds with similar dioxaborinane structures exhibit significant inhibition of tyrosinase activity, which is crucial for melanin production. This inhibition can be beneficial in treating hyperpigmentation disorders .

Tyrosinase Inhibition Assays

In vitro studies have assessed the efficacy of this compound as a tyrosinase inhibitor. The compound was tested against mushroom tyrosinase using l-DOPA as a substrate. The results indicated that the compound exhibited potent inhibitory activity with an IC value comparable to established inhibitors such as kojic acid.

| Compound | IC Value (µM) |

|---|---|

| Kojic Acid | 24.09 |

| This compound | TBD (to be determined in further studies) |

Antioxidant Activity

The antioxidant potential of the compound was evaluated through DPPH radical scavenging assays. Preliminary data suggest that this compound exhibits significant antioxidant activity, which may contribute to its protective effects against oxidative stress-related cellular damage.

Cytotoxicity Studies

Cytotoxicity assays were performed using B16F10 murine melanoma cells to determine the safety profile of this compound. The compound demonstrated low cytotoxicity at concentrations up to 20 µM over a 72-hour exposure period. However, higher concentrations resulted in decreased cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 95 |

| 20 | 90 |

| 50 | 70 |

Case Studies and Research Findings

Recent studies have highlighted the potential application of this compound in dermatological formulations aimed at treating hyperpigmentation and other skin disorders. For example:

- Study on Melanogenesis Inhibition: A study demonstrated that analogs of this compound effectively inhibited melanin production in B16F10 cells by targeting tyrosinase activity. This positions this compound as a promising candidate for further development in cosmetic applications .

- Antioxidant Research: Another research effort focused on the antioxidant properties of related compounds indicated that the dioxaborinane structure contributes significantly to radical scavenging activities. This suggests potential applications in formulations designed to combat oxidative stress .

Q & A

Basic: What are the most reliable synthetic routes for preparing Methyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate?

Methodological Answer:

The compound is commonly synthesized via palladium-catalyzed Miyaura borylation. For example, reacting methyl 2-bromo-4-nitrobenzoate with bis(neopentyl glycolato)diboron (1.2 equiv) in the presence of [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (10 mol%), DMSO, and potassium acetate (2.5 equiv) at 60°C for 22 hours yields the boronate ester (51% yield) . Purification challenges arise due to residual diboron reagents, requiring repeated crystallizations or chromatography . Alternative routes involve nickel-catalyzed cross-coupling with aryl mesylates (91% yield) under inert conditions .

Basic: How is the molecular structure of this compound validated in crystallographic studies?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is the gold standard. The boronate ring adopts an envelope conformation, with the benzene ring and nitro/methyl ester groups showing dihedral angles of 17.5° and 14.4°, respectively . π-stacking interactions (centroid distance: 4.06 Å) and constrained H-atom parameters are analyzed using software like CRYSTALS and PLATON . SHELX programs are preferred for their robustness in handling high-resolution data .

Advanced: What role does this compound play in enzyme inhibition studies, particularly for hormone-sensitive lipase (HSL)?

Methodological Answer:

As a boronic ester derivative, it acts as a competitive HSL inhibitor. In vitro assays involve pre-incubating the compound with HSL (isolated from adipose tissue) and monitoring triglyceride hydrolysis via fluorogenic substrates (e.g., 4-methylumbelliferyl oleate). IC₅₀ values are determined using dose-response curves, with structural analogs (e.g., ethyl ester derivatives) compared to establish structure-activity relationships (SAR) .

Advanced: How is this compound utilized in transition-metal-catalyzed cross-coupling reactions?

Methodological Answer:

It serves as a boronate partner in Suzuki-Miyaura couplings. For instance, with aryl mesylates, a NiCl₂(1,3-bis(diphenylphosphino)propane) catalyst system (0.05 equiv) in toluene at 100°C achieves 91% yield . Air-stable Ni(II) precatalysts (e.g., Ni(II)X(Aryl)(PCy₃)₂) enable efficient coupling with sulfamate esters under mild conditions (23°C) . Key parameters include ligand choice (e.g., bis(diphenylphosphino)ferrocene) and Zn/Et₃N additives .

Advanced: How can researchers resolve contradictions in reported synthetic yields (e.g., 51% vs. 97%)?

Methodological Answer:

Discrepancies arise from reaction scale, catalyst loading, and purification protocols. Lower yields (e.g., 51%) occur at gram-scale syntheses due to incomplete reagent removal , while high yields (97%) are achieved in small-scale, optimized Ni-catalyzed systems with excess Zn and triethylamine . Researchers should replicate conditions precisely and characterize products via ¹¹B NMR to confirm boronate integrity .

Advanced: What strategies improve regioselectivity in catalytic applications of this compound?

Methodological Answer:

Regioselectivity in cross-couplings is enhanced by ligand design. For example, chiral ligands like (R)-BINAP in rhodium-catalyzed systems enable enantioselective arylations (93% ee) . Steric effects from the 5,5-dimethyl groups on the dioxaborinane ring also direct coupling to less hindered positions . Computational modeling (DFT) of transition states aids in predicting regiochemical outcomes .

Advanced: How is this compound applied in boronic acid-catalyzed functionalization reactions?

Methodological Answer:

It acts as a latent boronic acid catalyst upon hydrolysis. For hydroxyl group functionalization, the boronate ester is hydrolyzed in situ to generate a reactive boronic acid, which activates diols or catechols via reversible esterification. For example, in glycosylation reactions, the catalyst (10 mol%) in THF at 60°C achieves 82% yield for phenyl benzoate derivatives . Reaction monitoring via ¹H NMR tracks boronate regeneration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.